Magnesium sodium fluoride silicate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

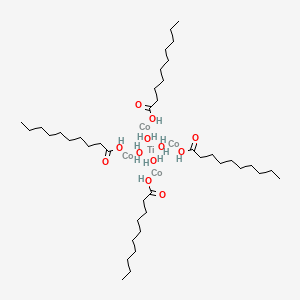

フッ化ケイ酸ナトリウムマグネシウムは、マグネシウム、ナトリウム、フッ素、およびケイ酸イオンを組み合わせた化合物です。

準備方法

合成ルートと反応条件

フッ化ケイ酸ナトリウムマグネシウムは、酸化マグネシウム、フッ化ナトリウム、および二酸化ケイ素を含む固相反応によって合成できます。反応は通常、目的の化合物を形成するために、約900〜1000°Cの高温で行われます。このプロセスには、反応物を化学量論的比率で混合し、反応が完了するまで炉内で加熱することが含まれます .

工業的生産方法

フッ化ケイ酸ナトリウムマグネシウムの工業的生産には、フォルステライトやエンスタタイトなどの天然鉱物源を使用し、それらをフッ化アンモニウムで処理することが含まれる場合があります。この処理により、ネソケイ酸マグネシウムとフルオロネソケイ酸が生成され、これらをさらに処理して目的の化合物を得ることができます .

化学反応の分析

反応の種類

フッ化ケイ酸ナトリウムマグネシウムは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は酸素と反応して、酸化マグネシウムと酸化ケイ素を生成します。

還元: 強力な還元剤によって還元されて、元素状マグネシウムとケイ素を生成します。

置換: 適切な条件下では、化合物中のフッ化物イオンを他のハロゲン化物で置換できます。

一般的な試薬と条件

フッ化ケイ酸ナトリウムマグネシウムとの反応で使用される一般的な試薬には、次のものがあります。

酸素: 酸化反応用。

水素: 還元反応用。

ハロゲン化物: 置換反応用。

生成される主な生成物

これらの反応から生成される主な生成物には、酸化マグネシウム、二酸化ケイ素、および特定の反応条件に応じてさまざまなハロゲン化物塩が含まれます .

科学研究の応用

フッ化ケイ酸ナトリウムマグネシウムは、次のような多くの科学研究の応用があります。

化学: 他の複雑なケイ酸塩やフッ化物の合成の前駆体として使用されます。

生物学: バイオマテリアルでの可能性のある用途、およびフッ化物含有量による歯科材料の成分として調査されています。

医学: 薬物送達システムでの可能性のある用途、および抗がん剤として研究されています。

科学的研究の応用

Magnesium sodium fluoride silicate has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other complex silicates and fluorides.

Biology: Investigated for its potential use in biomaterials and as a component in dental materials due to its fluoride content.

Medicine: Studied for its potential use in drug delivery systems and as an anticancer agent.

作用機序

フッ化ケイ酸ナトリウムマグネシウムが効果を発揮するメカニズムには、フッ化物イオンと生物学的システムとの相互作用が含まれます。フッ化物イオンは特定の酵素の活性を阻害し、さまざまな生物学的効果をもたらします。さらに、化合物のケイ酸成分は細胞構造と相互作用し、生体鉱物の形成を促進し、組織の機械的特性を強化します .

類似の化合物との比較

類似の化合物

ケイ酸マグネシウムフッ化物 (Mg5(SiO4)2F2): 構造は似ていますが、ナトリウムは含まれていません。

フッ化ケイ酸ナトリウム (Na2SiF6): ナトリウムとフッ素を含みますが、マグネシウムは含まれていません。

フッ化マグネシウム (MgF2): マグネシウムとフッ素を含みますが、ケイ酸塩とナトリウムは含まれていません。

ユニークさ

フッ化ケイ酸ナトリウムマグネシウムは、マグネシウム、ナトリウム、フッ素、およびケイ酸イオンを組み合わせているため、独特な化学的および物理的特性を有しています。この組み合わせにより、さまざまな分野で幅広い用途が可能になり、汎用性の高い貴重な化合物となっています .

類似化合物との比較

Similar Compounds

Magnesium silicate fluoride (Mg5(SiO4)2F2): Similar in structure but lacks sodium.

Sodium fluoride silicate (Na2SiF6): Contains sodium and fluoride but lacks magnesium.

Magnesium fluoride (MgF2): Contains magnesium and fluoride but lacks silicate and sodium.

Uniqueness

Magnesium sodium fluoride silicate is unique due to its combination of magnesium, sodium, fluoride, and silicate ions, which imparts distinct chemical and physical properties. This combination allows for a wide range of applications in various fields, making it a versatile and valuable compound .

特性

CAS番号 |

12314-64-6 |

|---|---|

分子式 |

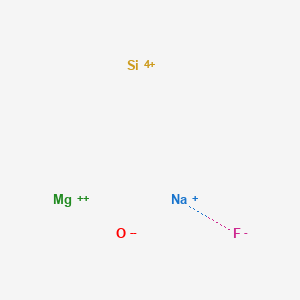

FMgNaOSi+4 |

分子量 |

110.38 g/mol |

IUPAC名 |

magnesium;sodium;oxygen(2-);silicon(4+);fluoride |

InChI |

InChI=1S/FH.Mg.Na.O.Si/h1H;;;;/q;+2;+1;-2;+4/p-1 |

InChIキー |

UWSNFSMPJSLROD-UHFFFAOYSA-M |

正規SMILES |

[O-2].[F-].[Na+].[Mg+2].[Si+4] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。